molecular formula C14H20N2 B1287218 (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine CAS No. 186203-34-9

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine

Cat. No.: B1287218
CAS No.: 186203-34-9
M. Wt: 216.32 g/mol
InChI Key: HTTXVNRPINIIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a cyclopropylamine moiety. Its distinct structure makes it a valuable subject for exploration in medicinal chemistry, drug design, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine typically involves the reaction of a benzyl-protected pyrrolidine derivative with a cyclopropylamine. One common method includes the use of benzylamine and cyclopropylamine as starting materials. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine compounds .

Scientific Research Applications

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine has diverse applications in scientific research, including:

    Medicinal Chemistry: It is used in the design and synthesis of new pharmaceutical compounds with potential therapeutic effects.

    Drug Design: Its unique structure makes it a valuable scaffold for developing new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study its effects on various biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine: This compound shares a similar pyrrolidine structure but with an isopropyl group instead of a cyclopropyl group.

    (1-Benzyl-pyrrolidin-3-yl)-methylamine: Another similar compound with a methyl group attached to the pyrrolidine ring.

Uniqueness

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-benzyl-N-cyclopropylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTXVNRPINIIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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